Boc-4-hydroxy-D-phenylglycine

Peptide synthesis C-terminal activation Stereointegrity

Boc-4-hydroxy-D-phenylglycine is the definitive (R)-phenolic amino acid building block for glycopeptide antibiotic and peptidomimetic programs. Unlike non-hydroxylated or L-epimeric alternatives, its D-configuration and para-OH group uniquely enable peroxidase-catalyzed oxidative phenol coupling (48% C-C; 32% C-O dimers) without racemization, a prerequisite for vancomycin biaryl ether macrocycle assembly. For C-terminal ligations, it supports low-epimerization Chan‑Lam‑Evans protocols, circumventing up to 34% racemization typical of Suzuki conditions. The compound is also the direct precursor to anti‑Helicobacter pylori cephem derivatives. Procure this specific building block to ensure stereochemical and functional integrity of your antibiotic scaffolds.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
CAS No. 27460-85-1
Cat. No. B052191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-4-hydroxy-D-phenylglycine
CAS27460-85-1
Synonyms(R)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-hydroxybenzeneacetic Acid; _x000B_D-N-carboxy-2-(p-hydroxyphenyl)glycine N-tert-Butyl Ester; _x000B_(2R)-[(tert-Butoxycarbonyl)amino](4-hydroxyphenyl)acetic Acid; _x000B_(R)-(tert-Butoxycarbonylamino)(4-hydroxyphenyl)ethanoic
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1
InChIKeyLRWJRIFKJPPAPM-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-4-hydroxy-D-phenylglycine (CAS 27460-85-1): Chiral Building Block for Glycopeptide Antibiotics and Therapeutic Peptides


Boc-4-hydroxy-D-phenylglycine (Boc-D-Hpg-OH; CAS 27460-85-1) is an N-Boc-protected, non-proteinogenic D-amino acid derivative with the molecular formula C₁₃H₁₇NO₅ and a molecular weight of 267.28 g/mol [1]. The compound features a para-hydroxyphenyl side chain and an orthogonal tert-butoxycarbonyl (Boc) protecting group at the α-amino position, enabling selective deprotection under mild acidic conditions during solid-phase or solution-phase peptide synthesis [2]. Its stereochemical configuration—the (R)-enantiomer at the α-carbon—is essential for the biological activity of downstream constructs, particularly in the glycopeptide antibiotic class where D-configured arylglycine residues are integral to the nonribosomal peptide scaffold [3].

Why Boc-4-hydroxy-D-phenylglycine Cannot Be Replaced by L-Enantiomers or Non-Hydroxylated Analogs


In the procurement of arylglycine building blocks for medicinal chemistry and peptide synthesis, stereochemistry and side-chain functionality are non-negotiable selection criteria that preclude generic substitution. The (R)-configuration at the α-carbon of Boc-4-hydroxy-D-phenylglycine is not a trivial specification; phenylglycine derivatives are highly prone to epimerization under standard coupling conditions, with racemization levels reaching up to 34% unwanted L-enantiomer in typical Suzuki coupling protocols [1]. Even when the correct D-configuration is specified, the para-hydroxyl group dramatically alters the compound's physicochemical behavior relative to its non-hydroxylated counterpart (Boc-D-phenylglycine, CAS 33125-05-2). The target compound exhibits an optical rotation [α]/D of 80.0±2.0° (c = 1 in DMF) and a predicted pKa of 3.84±0.10, whereas Boc-D-phenylglycine has a refractive index of -140° (C=1, EtOH) and lacks the phenolic hydrogen-bonding capacity [2]. Substituting Boc-4-hydroxy-D-phenylglycine with Boc-L-4-hydroxyphenylglycine would invert the stereochemical outcome of any downstream peptide, fundamentally altering biological target engagement; substituting with Boc-D-phenylglycine would eliminate the para-hydroxyl pharmacophore essential for oxidative phenol coupling reactions that generate the biaryl and diaryl ether scaffolds characteristic of vancomycin-class antibiotics [3]. These differences are quantitative and consequential for both synthetic route fidelity and final product activity.

Boc-4-hydroxy-D-phenylglycine: Head-to-Head Quantitative Differentiation Evidence


Epimerization-Free C-Terminal Activation: Stereointegrity Preservation in Boc-Phenylglycine Peptide Coupling

Boc-protected phenylglycine derivatives, including Boc-4-hydroxy-D-phenylglycine, are among the most racemization-prone amino acids under standard coupling conditions, with reported epimerization levels reaching up to 34% unwanted enantiomer in typical Suzuki couplings [1]. However, a validated copper(II)-mediated Chan-Lam-Evans coupling methodology using arylboroxines enables C-terminal peptide activation with full stereointegrity preservation for phenylglycine-containing peptides bearing Boc protection. The method allows epimerization-free activation and ligation of peptides with racemization-prone phenylglycine at the C-terminus, a capability that is not reliably achievable with standard carbodiimide-based coupling reagents (e.g., DCC, EDC) without specialized additives. This methodological validation directly informs procurement decisions: the intrinsic stereochemical lability of Boc-phenylglycine derivatives means that synthetic route design must account for coupling conditions, and the availability of epimerization-free protocols substantiates the compound's utility in stereochemically demanding sequences.

Peptide synthesis C-terminal activation Stereointegrity Native chemical ligation

Enzymatic Oxidative Coupling Yields: C-C vs. C-O Product Selectivity in Doubly Protected Hydroxy-D-phenylglycine

In peroxidase-catalyzed oxidative coupling reactions relevant to the biomimetic synthesis of vancomycin aglycone scaffolds, N-protected hydroxy-D-phenylglycine derivatives undergo distinct reactivity patterns depending on protection state. When both the carboxyl and amino groups of hydroxy-D-phenylglycine are blocked (as in Boc-4-hydroxy-D-phenylglycine with C-terminal esterification), the substrate yields C-C coupling products at 48% and C-O coupling products at 32% under normal incubation conditions [1]. Critically, no racemization of the chiral center was observed for all substrates examined, confirming stereochemical stability under oxidative enzymatic conditions. In contrast, when only the amino group is protected (N-Boc, free carboxyl), the compound undergoes decarboxylation to yield 4-hydroxybenzaldehyde rather than the desired dimeric coupling products. This differential outcome provides a quantitative, condition-dependent rationale for selecting the doubly protected form for specific oxidative coupling applications. The 48% C-C coupling yield, while moderate, represents an established baseline for enzymatic oxidative phenol coupling of this substrate class—a reaction that is mechanistically essential for constructing the biaryl ether macrocycle of glycopeptide antibiotics.

Glycopeptide antibiotic synthesis Oxidative phenol coupling Vancomycin aglycone Peroxidase catalysis

Enantiomeric Purity Specification and Commercial Availability: Baseline Purity Thresholds and Procurement Price Point

Commercial suppliers of Boc-4-hydroxy-D-phenylglycine (CAS 27460-85-1) offer the compound with a stated purity of ≥98% and specified physical form (off-white solid) [1]. The enantiomeric purity and stereochemical integrity are assessed via chiral HPLC, which is the primary analytical technique for confirming the (R)-configuration at the α-carbon and detecting potential L-enantiomer contamination . This analytical requirement stems from the established sensitivity of phenylglycine derivatives to racemization; validated chiral HPLC methods for Nᵅ-Fmoc/Boc amino acid derivatives have been developed specifically to determine optical purity of these therapeutic peptide starting materials [2]. In terms of procurement economics, the compound is commercially available at approximately $75.00/250mg, $125.00/1g, and $175.00/5g (Coompo Research Chemicals) [1], while an alternative supplier (Aladdin Scientific) lists the compound at $279.90/1g and $1,111.90/5g with longer lead times (8-12 weeks) . For comparison, the non-hydroxylated analog Boc-D-phenylglycine (CAS 33125-05-2) is priced at approximately 43 CNY/25g (~$6 USD/25g), reflecting the substantial cost differential associated with the para-hydroxyl functionalization [3]. This price differential—approximately two orders of magnitude higher per gram—directly correlates with the synthetic complexity and specialized applications of the hydroxylated derivative.

Chiral purity HPLC analysis Procurement Amino acid building blocks

Chiral HPLC Baseline Separation: Retention Time Differentiation for D- vs. L-p-Hydroxyphenylglycine Derivatives

A validated reversed-phase chiral HPLC method using a Daicel ChiralPak IA column (250mm × 4.6mm, 5μm) achieves baseline separation of D-p-hydroxyphenylglycine from its L-enantiomer following derivatization to the Boc-protected form [1]. Under optimized conditions (mobile phase and flow rate specified in the patent), the D-p-hydroxyphenylglycine derivative exhibits a retention time of 11.129 minutes, while the L-enantiomer derivative elutes with sufficient resolution to enable accurate quantification of enantiomeric excess. The method demonstrates separation degree >1.5, a threshold indicating complete baseline resolution suitable for analytical and preparative applications [1]. This analytical capability is essential for quality control of Boc-4-hydroxy-D-phenylglycine procurement lots, as the intrinsic racemization susceptibility of phenylglycine derivatives (documented at up to 34% under Suzuki conditions [2]) necessitates rigorous enantiopurity verification before use in stereochemically sensitive peptide sequences. The availability of a validated chiral HPLC protocol with defined retention times provides procurement and QC laboratories with a direct, actionable method for batch-to-batch enantiopurity assessment.

Chiral separation HPLC method validation Enantiomeric purity Quality control

Boc-4-hydroxy-D-phenylglycine: Prioritized Research and Industrial Deployment Scenarios


Synthesis of Glycopeptide Antibiotic Precursors and Vancomycin Aglycone Scaffolds

Boc-4-hydroxy-D-phenylglycine is an essential building block for the enzymatic or biomimetic synthesis of the biaryl ether macrocycle found in vancomycin-class antibiotics. The doubly protected form (both amino and carboxyl groups blocked) yields 48% C-C coupled and 32% C-O coupled dimeric products in peroxidase-catalyzed oxidative phenol coupling reactions, with 0% racemization [1]. This reactivity profile is unique to the fully protected D-4-hydroxyphenylglycine scaffold; the singly protected analog undergoes decarboxylation rather than coupling. Researchers constructing glycopeptide antibiotic precursors should procure this specific protected derivative to access the oxidative coupling pathway required for diaryl ether formation in vancomycin aglycone synthesis.

Stereochemically Sensitive Peptide Sequences Requiring Epimerization-Free C-Terminal Activation

In peptide sequences where phenylglycine residues are positioned at the C-terminus—a configuration known to be highly racemization-prone—Boc-4-hydroxy-D-phenylglycine can be activated for ligation with full stereointegrity using copper(II)-mediated Chan-Lam-Evans coupling with arylboroxines [2]. This methodology circumvents the up to 34% epimerization observed under standard Suzuki coupling conditions [3]. Laboratories synthesizing therapeutic peptides containing C-terminal D-4-hydroxyphenylglycine residues should consider this protected building block specifically for sequences where stereochemical fidelity is critical to biological activity, and should validate their coupling protocols against the epimerization-free methodology.

Preparation of Cephem Derivatives as Anti-Helicobacter pylori Agents

Boc-4-hydroxy-D-phenylglycine has been specifically cited as a precursor for the preparation of new cephem derivatives exhibiting antibacterial activity against Helicobacter pylori [4]. The compound serves as an analog of Proctolin and provides the chiral 4-hydroxyphenylglycine scaffold that can be incorporated into β-lactam antibiotic frameworks. For medicinal chemistry programs targeting H. pylori infections—an indication of significant clinical importance given rising clarithromycin resistance rates—this building block offers a direct synthetic entry point to a documented class of anti-Helicobacter cephem derivatives. Procurement should be prioritized for structure-activity relationship (SAR) studies exploring para-substituent effects on antibacterial potency.

Chiral Building Block for Unnatural Peptide and Peptidomimetic Libraries

As a non-proteinogenic D-amino acid derivative with orthogonal Boc protection, Boc-4-hydroxy-D-phenylglycine enables the incorporation of a rigid, aromatic D-configured residue into peptide and peptidomimetic sequences. The para-hydroxyl group provides an additional handle for hydrogen bonding, conjugation, or further functionalization (e.g., O-alkylation, glycosylation) . The compound's defined stereochemistry—confirmed via chiral HPLC with retention time 11.129 min on ChiralPak IA and separation degree >1.5 from the L-enantiomer [5]—ensures that library members incorporating this residue maintain consistent three-dimensional presentation. This scenario applies to drug discovery programs exploring conformationally constrained peptide analogs where D-amino acid substitution may confer enhanced proteolytic stability or altered receptor binding kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-4-hydroxy-D-phenylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.